3-Imidazo[1,2-a]pyridin-2-ylchromen-2-one
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Overview
Description
3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and chromen-2-one. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic methods to prepare 3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE involves the palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes using benzimidazole as a directing group . This method provides a straightforward approach to access polycyclic aromatic hydrocarbons.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed oxidative annulation method suggests its potential for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium), oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation reactions can lead to the formation of polycyclic aromatic hydrocarbons .
Scientific Research Applications
3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Chromen-2-one derivatives: Compounds with the chromen-2-one structure also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE is unique due to its combination of the imidazo[1,2-a]pyridine and chromen-2-one structures, which confer distinct chemical reactivity and potential biological activities. This dual structural feature makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H10N2O2 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylchromen-2-one |
InChI |
InChI=1S/C16H10N2O2/c19-16-12(9-11-5-1-2-6-14(11)20-16)13-10-18-8-4-3-7-15(18)17-13/h1-10H |
InChI Key |
IXPDWKSPNLAKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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